3-(3-nitrophenyl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-nitrophenyl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)propanamide is an organic compound that features a nitrophenyl group and an isoindolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-nitrophenyl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to a phenyl ring.
Amide Formation: Coupling of the nitrophenyl derivative with an appropriate amine.
Cyclization: Formation of the isoindolinone ring through intramolecular reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo further oxidation to form various nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-(3-nitrophenyl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)propanamide may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in targeting specific biological pathways.
Industry: Use in the production of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The nitrophenyl and isoindolinone groups could play a role in binding to biological targets, influencing the compound’s efficacy and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(4-nitrophenyl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)propanamide: Similar structure with a different position of the nitro group.
3-(3-aminophenyl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)propanamide: Reduction product of the nitro compound.
3-(3-nitrophenyl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)butanamide: Variation in the alkyl chain length.
Uniqueness
The specific positioning of the nitro group and the isoindolinone ring in 3-(3-nitrophenyl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)propanamide may confer unique chemical properties, such as reactivity and binding affinity, distinguishing it from similar compounds.
Properties
IUPAC Name |
3-(3-nitrophenyl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c21-16(7-4-11-2-1-3-14(8-11)20(23)24)19-13-6-5-12-10-18-17(22)15(12)9-13/h1-3,5-6,8-9H,4,7,10H2,(H,18,22)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGPDWKMBJAYAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)NC(=O)CCC3=CC(=CC=C3)[N+](=O)[O-])C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.